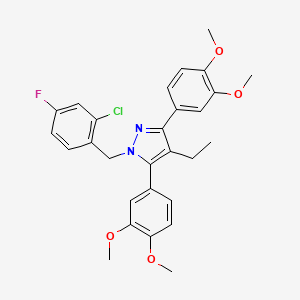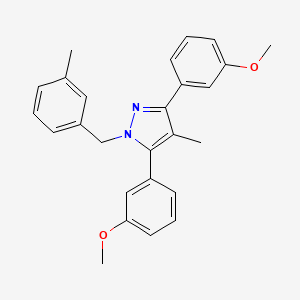
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, dichlorobenzyl, and methoxyphenyl. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the chloro and dichlorobenzyl groups: This step involves the selective chlorination of the pyrazole ring, followed by the alkylation with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with 2-methoxyphenyl bromide in the presence of a strong base like sodium hydride.
Etherification: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Scientific Research Applications
2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.
Modulation of gene expression: The compound can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:
2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL ETHYL ETHER: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of 2-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C24H19Cl3N2O2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H19Cl3N2O2/c1-30-20-9-5-3-7-17(20)23-22(27)24(18-8-4-6-10-21(18)31-2)29(28-23)14-15-11-12-16(25)13-19(15)26/h3-13H,14H2,1-2H3 |
InChI Key |
ILAQXBDGWWFCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922979.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922987.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922995.png)
![1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10923003.png)

![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923028.png)
![1-[2-(Methylsulfanyl)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B10923033.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B10923040.png)
![2-{[4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10923045.png)
![6-cyclopropyl-4-{4-ethyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10923052.png)
![2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10923053.png)
![1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10923068.png)

